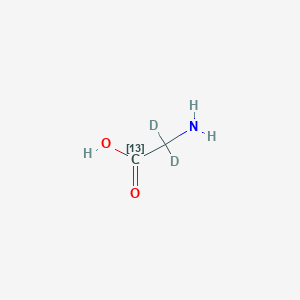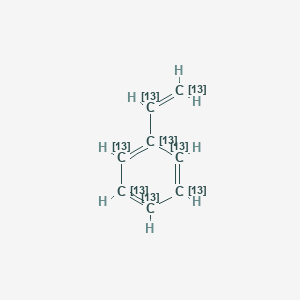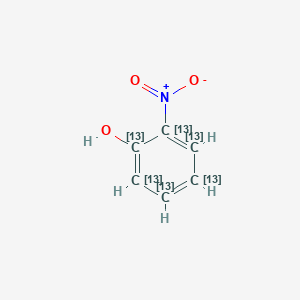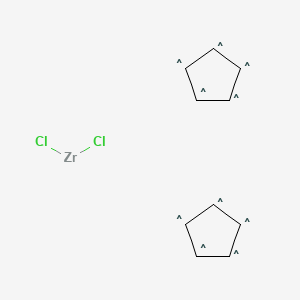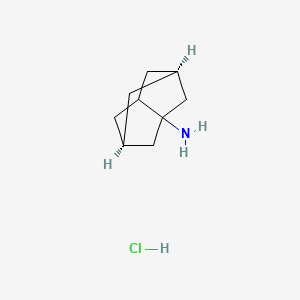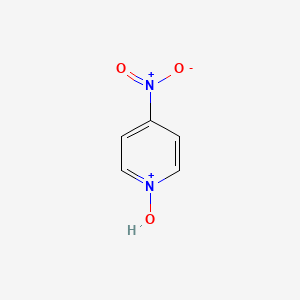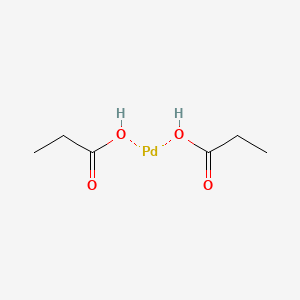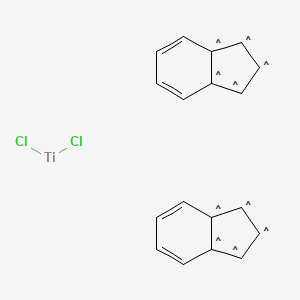
CID 117060276
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 117060276: is a chemical compound identified by its unique Chemical Abstracts Service (CAS) number
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CID 117060276 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as laboratory synthesis but is optimized for efficiency and cost-effectiveness. Key considerations include the availability of raw materials, energy consumption, and waste management.
化学反应分析
Types of Reactions
CID 117060276 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, CID 117060276 is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It helps in understanding enzyme mechanisms and cellular processes.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism by which CID 117060276 exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
CID 117060277: A closely related compound with slight variations in its chemical structure.
CID 117060278: Another similar compound with different functional groups.
Uniqueness
CID 117060276 is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it more effective in certain applications compared to its analogs. For instance, its higher stability and reactivity under specific conditions make it a preferred choice in synthetic chemistry and industrial applications.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and the ability to undergo various reactions make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and lead to new discoveries and innovations.
属性
分子式 |
C18H14Cl2Ti |
|---|---|
分子量 |
349.1 g/mol |
InChI |
InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
JXBKMHHGNJJERO-UHFFFAOYSA-L |
规范 SMILES |
C1=C[C]2[CH][CH][CH][C]2C=C1.C1=C[C]2[CH][CH][CH][C]2C=C1.Cl[Ti]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)



